molecular formula C18H14KNO2 B094596 GRAVEXLOHIMHAF-UHFFFAOYSA-M CAS No. 1092-01-9

GRAVEXLOHIMHAF-UHFFFAOYSA-M

Cat. No.: B094596
CAS No.: 1092-01-9
M. Wt: 315.4 g/mol
InChI Key: GRAVEXLOHIMHAF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is an organic compound with the molecular formula C18H14KNO2 and a molecular weight of 315.4 g/mol. This compound is known for its unique structure, which combines a naphthalene ring with a pyridine moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate typically involves the reaction of 2-(2’-pyridyl)methyl-1-naphthaleneacetic acid with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the potassium salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene and pyridine derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while substitution reactions can produce various substituted naphthalene or pyridine compounds.

Scientific Research Applications

Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various chemical and biological processes. Its unique structure allows it to participate in a range of reactions, making it a versatile compound in both research and industrial applications.

Comparison with Similar Compounds

    Methyl 1-naphthaleneacetate: This compound has a similar naphthalene structure but lacks the pyridine moiety.

    Ethyl 1-naphthaleneacetate: Similar to methyl 1-naphthaleneacetate but with an ethyl group instead of a methyl group.

    1,1’-Binaphthyl-2,2’-disulfonimide: This compound contains a binaphthyl structure with sulfonimide groups.

Uniqueness: Potassium alpha-(2’-pyridyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyridine rings in its structure. This combination imparts distinct chemical properties, making it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

1092-01-9

Molecular Formula

C18H14KNO2

Molecular Weight

315.4 g/mol

IUPAC Name

potassium;2-naphthalen-1-yl-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C18H15NO2.K/c20-18(21)17(12-14-8-3-4-11-19-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,17H,12H2,(H,20,21);/q;+1/p-1

InChI Key

GRAVEXLOHIMHAF-UHFFFAOYSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC3=CC=CC=N3)C(=O)[O-].[K+]

Synonyms

α-(1-Naphtyl)-2-pyridinepropionic acid potassium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.